七氯环氧 A

描述

Heptachlor Epoxide A is a man-made compound that appears as a white powder . It is created when a substance called heptachlor is released to the environment and mixes with oxygen . Bacteria and animals break down heptachlor to form heptachlor epoxide .

Synthesis Analysis

Heptachlor Epoxide is formed by biological and chemical transformation of heptachlor in the environment . The competitive formation of a variety of epoxides strongly depends on the reaction conditions .Molecular Structure Analysis

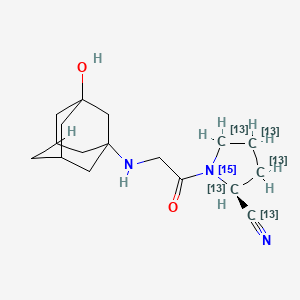

The molecular structure of Heptachlor Epoxide A has been investigated using various methods such as nuclear magnetic resonance and mass spectral characteristics .Chemical Reactions Analysis

The study on the mechanism of the epoxidation of Heptachlor showed the formation of new epoxides C – F and an intermediate (I), characterizing with high stability .Physical And Chemical Properties Analysis

Heptachlor Epoxide A is a crystalline solid . It is slightly soluble in water but soluble in most organic solvents .科学研究应用

受污染土壤中的生物降解

七氯环氧 A 一直是白腐真菌 (WRF) 生物降解研究的主题。 真菌,特别是平菇,已显示出将this compound 转化为毒性较低的代谢产物的能力,使其成为污染环境生物修复的候选者 .

环境持久性和毒性分析

已对this compound 在环境中的持久性和毒性进行了研究。它被认为是一种持久性有机污染物,对土壤、水和沉积物污染具有重大影响。 了解其行为和影响对于制定修复策略至关重要 .

分析化学和分离技术

反式-七氯环氧通常与其他环境污染物一起在多残留分析中进行分析。 该化合物独特的性质被用于测试和改进色谱分离技术,这对于环境监测和确保公共卫生安全至关重要 .

通过酶活性降低毒性

研究人员探索了通过水生生物中的酶活性降低this compound 的毒性。 发明能够将this compound 代谢为毒性较低形式的新型微生物是减轻其环境影响的有希望的研究领域 .

从水溶液中去除

已使用纳米零价铁研究了this compound 从水中去除。这项研究与可持续发展目标 6 相一致,该目标侧重于清洁水和卫生。 这些发现有助于开发从有毒农药中净化水的有效方法 .

作用机制

Target of Action

Heptachlor Epoxide A, also known as trans-Heptachlor Epoxide, primarily targets the nervous system and liver in mammals . It also impacts the reproductive system . The reproductive system is the most sensitive target in mature animals exposed to heptachlor .

Mode of Action

Heptachlor Epoxide A interacts with its targets, causing various changes. It is absorbed rapidly from the gastrointestinal tract of rats following intragastric administration, as shown by its detection in blood within 1 hour after dosing .

Biochemical Pathways

Heptachlor Epoxide A affects several biochemical pathways. It is degraded via two pathways simultaneously . The first pathway involves hydroxylation at the C1 position of heptachlor to 1-hydroxychlordene, followed by epoxidation and dechlorination to chlordene epoxide. The second pathway involves epoxidation at the C2 and C3 positions of heptachlor to heptachlor epoxide, which is then further transformed to chlordene epoxide by a dechlorination reaction, or degraded to heptachlor diol by a hydrolysis reaction .

Pharmacokinetics

Heptachlor Epoxide A exhibits certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It is absorbed rapidly from the gastrointestinal tract of rats following intragastric administration . Once in the body, it is detected in blood, liver, kidney, and adipose tissue within 1 hour . Most of the heptachlor, heptachlor epoxide, and other breakdown products leave the body in the feces within a few days after exposure .

Result of Action

The result of Heptachlor Epoxide A’s action is the conversion of heptachlor and its metabolites into less-toxic small molecular metabolites by a series of reactions such as epoxidation, hydrolysis, and dechlorination .

Action Environment

Heptachlor Epoxide A’s action, efficacy, and stability are influenced by environmental factors. Heptachlor and heptachlor epoxide can enter the air, soil, groundwater, and surface water from leaks at hazardous waste sites or landfills . Heptachlor sticks to soil very strongly and evaporates slowly into the air . . These environmental factors play a significant role in the distribution and persistence of Heptachlor Epoxide A in the environment.

安全和危害

属性

IUPAC Name |

(1S,2R,3R,5R,6R,7S,8R)-1,6,8,9,10,11,11-heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl7O/c11-3-1-2(4-5(3)18-4)9(15)7(13)6(12)8(1,14)10(9,16)17/h1-5H/t1-,2+,3+,4+,5-,8+,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXFXBSWRVIQKOD-WOBUKFROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12C(C(C3C1O3)Cl)C4(C(=C(C2(C4(Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]12[C@@H]([C@H]([C@H]3[C@@H]1O3)Cl)[C@]4(C(=C([C@@]2(C4(Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2058752 | |

| Record name | Heptachlor epoxide A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28044-83-9 | |

| Record name | 2,5-Methano-2H-indeno(1,2-b)oxirene, 2,3,4,5,6,7,7-heptachloro-1a,1b,5,5a,6,6a-hexahydro-, (1aR,1bR,2S,5R,5aS,6R,6aR)-rel- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028044839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptachlor epoxide A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptachlor endo-epoxide isomer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the molecular formula and weight of Heptachlor Epoxide A?

A1: Heptachlor Epoxide A is represented by the molecular formula C10H5Cl7O and has a molecular weight of 373.3 g/mol.

Q2: What is known about the material compatibility and stability of Heptachlor Epoxide A?

A: Heptachlor Epoxide A is known for its persistence and resistance to degradation in the environment. [] It tends to accumulate in fatty tissues of organisms. [, ] Studies have shown that severe heat treatments can significantly reduce its levels in substances like butteroil. []

Q3: How does Heptachlor Epoxide A interact with its target and what are the downstream effects?

A: While a specific target for Heptachlor Epoxide A hasn't been explicitly identified in the provided research, studies suggest it might act by mimicking sex steroids or altering their levels, potentially leading to the masculinization of sexually dimorphic functions and behaviors. [] Research also points to its potential role in disrupting hormone function, classifying it as a xenoestrogen. []

Q4: Does exposure to Heptachlor Epoxide A during early development affect adult behavior?

A: Research on rats indicates that chronic, low-level exposure to technical chlordane, which metabolizes into Heptachlor Epoxide A, during pre- and postnatal periods can have sex- and dose-dependent effects on testosterone levels, behavior, and body weight in adulthood. Female offspring, for instance, exhibited improved spatial abilities and increased body weight, while males showed increased mating behaviors. []

Q5: What are the known toxicological effects of Heptachlor Epoxide A?

A: Heptachlor Epoxide A is recognized as more toxic than its parent compound, heptachlor. [, ] Studies in calves showed that it accumulates in fat tissue and can lead to poisoning. [] Research has also linked it to an increased risk of Parkinson's disease. []

Q6: What are the potential long-term effects of Heptachlor Epoxide A exposure?

A: While specific long-term effects are not extensively detailed in the research provided, its classification as a probable carcinogen and its persistence in the environment raise concerns about potential chronic health risks, particularly upon continuous exposure through contaminated food sources. [, ]

Q7: What is the environmental fate of Heptachlor Epoxide A?

A: Heptachlor Epoxide A is known for its persistence in the environment and its tendency to bioaccumulate in organisms, particularly in fatty tissues. [, , ] It has been detected in various environmental matrices, including soil, water, and biota. [, , , , , , ]

Q8: Is there evidence of Heptachlor Epoxide A biodegradation?

A: Research shows that a mixed culture of soil microorganisms can degrade Heptachlor Epoxide A to the less toxic 1-exohydroxychlordene, although the conversion rate was relatively slow at about 1% per week. []

Q9: What analytical methods are used to detect and quantify Heptachlor Epoxide A?

A: The most common method used in the research is gas chromatography coupled with electron capture detection (GC-ECD) or mass spectrometry (GC-MS). [, , , , , , , , , , , , , , , ] These techniques offer high sensitivity and selectivity for analyzing trace levels of Heptachlor Epoxide A in various matrices.

Q10: How is the quality of analytical methods for Heptachlor Epoxide A ensured?

A: Analytical method validation is crucial to guarantee the accuracy, precision, and reliability of results. Validation procedures typically involve assessing linearity, limits of detection and quantification, recovery, and precision through replicate analyses. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bis[bis[4-(diethylamino)phenyl]methyl] Ether](/img/structure/B585046.png)

![Thieno[2',3':3,4]cyclopenta[1,2-b]azirene](/img/structure/B585055.png)